molecular formula C14H36P4Si2 B14467035 1,3-Di-tert-butyl-2,4-bis(trimethylsilyl)tetraphosphetane CAS No. 73324-85-3

1,3-Di-tert-butyl-2,4-bis(trimethylsilyl)tetraphosphetane

Cat. No.: B14467035
CAS No.: 73324-85-3
M. Wt: 384.50 g/mol
InChI Key: BASWSRXZQDYGIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Di-tert-butyl-2,4-bis(trimethylsilyl)tetraphosphetane is a unique organophosphorus compound characterized by its bulky tert-butyl and trimethylsilyl groups

Preparation Methods

The synthesis of 1,3-Di-tert-butyl-2,4-bis(trimethylsilyl)tetraphosphetane typically involves the reaction of tert-butylphosphine with trimethylsilyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran (THF) or toluene. The process requires careful control of temperature and reaction time to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

1,3-Di-tert-butyl-2,4-bis(trimethylsilyl)tetraphosphetane undergoes various chemical reactions, including:

Scientific Research Applications

1,3-Di-tert-butyl-2,4-bis(trimethylsilyl)tetraphosphetane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Di-tert-butyl-2,4-bis(trimethylsilyl)tetraphosphetane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The bulky tert-butyl and trimethylsilyl groups provide steric protection, preventing unwanted side reactions and enhancing the stability of the catalytic complex. This allows for more efficient and selective catalytic transformations .

Comparison with Similar Compounds

1,3-Di-tert-butyl-2,4-bis(trimethylsilyl)tetraphosphetane can be compared with other similar organophosphorus compounds, such as:

These comparisons highlight the unique structural and electronic properties of this compound, which contribute to its distinct reactivity and applications in various fields.

Properties

CAS No.

73324-85-3

Molecular Formula

C14H36P4Si2

Molecular Weight

384.50 g/mol

IUPAC Name

(2,4-ditert-butyl-3-trimethylsilyltetraphosphetan-1-yl)-trimethylsilane

InChI

InChI=1S/C14H36P4Si2/c1-13(2,3)15-17(19(7,8)9)16(14(4,5)6)18(15)20(10,11)12/h1-12H3

InChI Key

BASWSRXZQDYGIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P1P(P(P1[Si](C)(C)C)C(C)(C)C)[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.